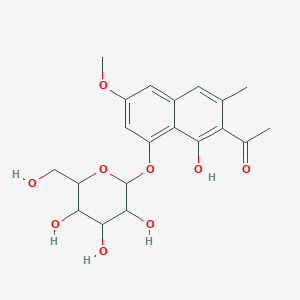

Torachrysone 8-glucoside

Beschreibung

Torachrysone 8-glucoside has been reported in Rheum australe with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64032-49-1 | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 152 °C | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Torachrysone 8-O-β-D-glucoside in Polygonum multiflorum

[1][2][3][4][5]

Executive Summary

Torachrysone 8-O-β-D-glucoside (TG) is a bioactive naphthalene glycoside isolated from the dried root of Polygonum multiflorum Thunb.[1][][3][4][5] (He Shou Wu).[][6][7] While P. multiflorum is widely recognized for its stilbene glycoside (THSG) content, TG has emerged as a critical modulator of inflammatory responses and metabolic regulation.[]

Recent pharmacological evaluations identify TG as a potent Aldose Reductase (AR) inhibitor and a regulator of Focal Adhesion Kinase (FAK) signaling.[] Unlike the hepatotoxic anthraquinones often associated with P. multiflorum, TG exhibits cytoprotective properties via the NRF2 antioxidant pathway, offering a distinct therapeutic profile for neuroinflammation, type 2 diabetes (T2D), and alopecia.

Part 1: Chemical Profile & Physicochemical Properties[2][3]

TG is a naphthalene derivative, distinct from the stilbenes (THSG) and anthraquinones (emodin) found in the same plant matrix.[] Its glycosidic nature confers moderate water solubility, though it requires specific solvent systems for optimal stability in biological assays.[]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone |

| CAS Number | 64032-49-1 |

| Molecular Formula | C₂₀H₂₄O₉ |

| Molecular Weight | 408.40 g/mol |

| Solubility | Soluble in DMSO (≥ 65 mg/mL), Methanol; Sparingly soluble in water alone.[][6] |

| Appearance | Yellow crystalline powder |

| Storage Stability | -80°C (Solvent, 6 months); -20°C (Powder, 3 years).[][3] Protect from light.[1][][3] |

Part 2: Pharmacological Mechanisms

TG operates through two primary high-value mechanisms: metabolic detoxification and structural remodeling of immune cells .[]

Anti-Inflammatory via Aldose Reductase (AR) Inhibition

TG is a specific inhibitor of Aldose Reductase, the rate-limiting enzyme in the polyol pathway.[] Under oxidative stress, lipid peroxidation generates toxic aldehydes like 4-hydroxynonenal (4-HNE) .[]

-

Mechanism: TG binds to AR, blocking the conversion of glutathione-4-hydroxynonenal (GS-HNE) into inflammatory adducts.[][4]

-

Downstream Effect: This blockade upregulates NRF2 , increasing Glutathione S-transferase (GST) expression.[][4] GST detoxifies 4-HNE, preventing cellular damage and inflammation.[][4]

Macrophage Reprogramming via FAK Inhibition

TG prevents the "shape-shifting" of macrophages from a resting (M0) to a pro-inflammatory (M1) state.[][5]

-

Mechanism: TG inhibits the tyrosine phosphorylation of Focal Adhesion Kinase (FAK) .[][5]

-

Outcome: This prevents cytoskeletal rearrangement required for macrophage adhesion and migration.[] Furthermore, it restores the TCA cycle in macrophages by upregulating succinate dehydrogenase (SDH), shifting the metabolic profile away from the glycolysis-heavy M1 phenotype.[][5]

Promotion of Hair Growth (Dermal Papilla Cells)

TG has been identified as a proliferative agent for Dermal Papilla Cells (DPCs), the mesenchymal cells at the base of the hair follicle that regulate hair cycling.[]

-

Activity: Direct stimulation of DPC proliferation, potentially via Wnt/β-catenin signaling modulation (pathway shared with other P. multiflorum actives).[]

Part 3: Visualization of Signaling Pathways[2]

The following diagram illustrates the dual-action mechanism of TG in mitigating inflammation and oxidative stress.

Figure 1: TG mitigates inflammation by inhibiting Aldose Reductase and FAK phosphorylation, promoting NRF2-mediated detoxification.[][4]

Part 4: Experimental Protocols

Protocol A: Isolation of TG from Polygonum multiflorum

Rationale: TG is a polar glycoside.[] A standard ethyl acetate/water partition will leave TG in the water or n-butanol layer, requiring further chromatography.[]

-

Extraction:

-

Pulverize dried P. multiflorum roots (1 kg) to a fine powder (40 mesh).

-

Extract with 70% Ethanol (10 L) under reflux for 2 hours (x3 cycles).

-

Combine filtrates and concentrate under reduced pressure at 50°C to obtain crude extract.

-

-

Partitioning:

-

Suspend crude extract in H₂O.[]

-

Partition sequentially with Petroleum Ether (removes lipids) -> Ethyl Acetate (removes free anthraquinones like emodin).[]

-

Extract the remaining aqueous phase with n-Butanol .[] TG concentrates in the n-Butanol fraction.[]

-

-

Chromatography:

-

Load n-Butanol fraction onto a Diaion HP-20 macroporous resin column.[]

-

Elute with a water/ethanol gradient (0% → 100% EtOH).[]

-

Collect fractions eluting at 30-50% Ethanol .

-

Purify enriched fractions via Preparative HPLC (C18 column, MeOH:H₂O gradient).

-

-

Validation:

-

Verify purity (>98%) via HPLC-DAD (Detection at 280 nm).

-

Confirm structure via ESI-MS (m/z 408 [M]+) and ¹H-NMR.[]

-

Protocol B: Alpha-Glucosidase Inhibition Assay (Diabetes)

Rationale: TG inhibits alpha-glucosidase, a key target for T2D.[] This assay validates its metabolic potential.[]

-

Reagent Prep:

-

Enzyme: α-glucosidase (from Saccharomyces cerevisiae), 1 U/mL in phosphate buffer (pH 6.8).[]

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), 5 mM.[]

-

Test Compound: TG dissolved in DMSO (Final DMSO < 1%).[]

-

-

Incubation:

-

Mix 20 µL TG solution + 20 µL enzyme solution. Incubate at 37°C for 10 min.

-

Add 20 µL pNPG substrate to initiate reaction.[] Incubate at 37°C for 20 min.

-

-

Termination & Measurement:

-

Stop reaction with 80 µL Na₂CO₃ (0.2 M).[]

-

Measure absorbance at 405 nm (detects p-nitrophenol).[]

-

-

Calculation:

-

Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] × 100.[]

-

Note: Acarbose is the standard positive control (IC50 ~ 1-5 mM).[]

-

Part 5: Toxicology & Safety Context

Polygonum multiflorum is controversial due to reported hepatotoxicity.[][8] It is critical to distinguish the role of TG from other constituents.[]

-

The Culprits: Hepatotoxicity is primarily linked to free anthraquinones (emodin, physcion) and the stilbene THSG in high doses or specific metabolic contexts (idiosyncratic).[]

-

The Role of TG: Current evidence suggests TG is cytoprotective .[] By upregulating GST and clearing lipid peroxidation products (4-HNE), TG may actually counteract the oxidative stress induced by other components.[]

-

Safety Margin: In cellular models (RAW264.7, HepG2), TG shows no significant cytotoxicity at therapeutic concentrations (up to 100 µM).[]

References

-

Wang, J., et al. (2023). Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products.[][4] Biochemical Pharmacology.[]

-

Yang, L., et al. (2022). Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages.[][5] International Immunopharmacology.[]

-

TargetMol. Torachrysone-8-O-b-D-glucoside Product Information & Biological Activity.

-

MedChemExpress. Torachrysone-8-O-b-D-glucoside: Isolation and Dermal Papilla Cell Proliferation.

-

Lin, L., et al. (2018). Polygonum multiflorum Thunb.: A Review on Chemical Analysis, Processing Mechanism, Quality Evaluation, and Hepatotoxicity.[8] Frontiers in Pharmacology.[][8]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. Torachrysone-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 4. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - Torachrysone 8-glucoside (C20H24O9) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Plant Origins of Torachrysone 8-O-glucoside

Introduction: Defining Torachrysone 8-O-glucoside

Torachrysone 8-O-glucoside is a naturally occurring naphthopyrone glycoside, a class of secondary metabolites found in a variety of plant species.[1] Structurally, it consists of a torachrysone aglycone linked to a glucose molecule at the 8-position. This glycosylation significantly increases its water solubility compared to its aglycone counterpart, influencing its bioavailability and biological activity.[] The compound is recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, and alpha-glucosidase inhibitory effects, making it a molecule of interest for drug development, particularly in the context of type 2 diabetes management.[][3][4][5] This guide provides a detailed overview of its primary botanical sources, distribution, and the technical methodologies for its isolation and characterization.

Principal Plant Origins and Distribution

Torachrysone 8-O-glucoside has been identified in a select number of plant families, indicating a somewhat specialized biosynthetic pathway. The primary sources are concentrated within the Polygonaceae (Knotweed) and Fabaceae (Legume) families.

1. Genus Rheum (Rhubarb) The rhizomes of several Rheum species, commonly known as rhubarb, are a significant source of this compound.[6]

-

Rheum officinale : The rhizome of this medicinal rhubarb is a well-documented source of Torachrysone 8-O-glucoside.[]

-

Rheum palmatum : This species, also used in traditional medicine, contains various bioactive compounds, including related anthraquinone and naphthopyrone glycosides.[7] The presence of these related structures underscores the genus as a prime candidate for isolating such compounds.

2. Genus Polygonum (Knotweed)

-

Polygonum multiflorum (Fo-ti or He Shou Wu) : The root of this plant, a staple in traditional Chinese medicine, is another confirmed source of Torachrysone 8-O-glucoside.[4][5][8] Its isolation from P. multiflorum is often associated with studies investigating the plant's various therapeutic properties, including hair growth promotion, where the compound was found to increase the proliferation of dermal papilla cells.[8]

3. Genus Cassia / Senna The seeds of plants within the Cassia genus (now often classified under Senna) are notable sources.

-

Cassia tora (Senna tora) : The seeds of this plant are a primary and frequently cited origin of Torachrysone 8-O-glucoside.[9][10] The plant itself is known to produce a rich array of naphthopyrone glycosides and anthraquinones.[1][11]

Data Presentation: Summary of Botanical Sources

The following table consolidates the primary plant sources of Torachrysone 8-O-glucoside for easy reference.

| Plant Species | Common Name | Family | Plant Part Used |

| Rheum officinale | Chinese Rhubarb | Polygonaceae | Rhizome[][6] |

| Rheum palmatum | Turkish Rhubarb | Polygonaceae | Rhizome[7] |

| Polygonum multiflorum | Fo-ti, He Shou Wu | Polygonaceae | Root[5][8] |

| Cassia tora (Senna tora) | Sicklepod, Foetid Cassia | Fabaceae | Seeds[9][10] |

Experimental Protocols: Isolation and Characterization Workflow

The isolation of Torachrysone 8-O-glucoside from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The polarity introduced by the glucose moiety is a key consideration in the experimental design.

Rationale: The workflow is designed to systematically enrich the target compound by separating it from other metabolites based on polarity and molecular weight. The choice of methanol or ethanol for initial extraction is based on their effectiveness in solubilizing moderately polar glycosides. Subsequent partitioning and chromatography steps further refine the separation.

Step-by-Step Methodology:

-

Preparation of Plant Material:

-

Obtain the relevant plant part (e.g., dried rhizomes of Rheum officinale or seeds of Cassia tora).

-

Grind the material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

Macerate or reflux the powdered plant material with an appropriate solvent. 80% aqueous methanol or ethanol is typically effective for extracting glycosides.

-

Perform the extraction multiple times (e.g., 3x) with fresh solvent to ensure exhaustive recovery.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning (Fractionation):

-

Suspend the aqueous crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

-

Justification: This step separates compounds based on their polarity. Non-polar compounds will partition into the n-hexane phase, while Torachrysone 8-O-glucoside, being a moderately polar glycoside, is expected to concentrate in the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

Subject the enriched fraction (e.g., ethyl acetate or n-butanol) to column chromatography.

-

Stationary Phase: Silica gel is a common choice for initial separation. For more polar compounds, a reversed-phase C18 silica gel may be employed.

-

Mobile Phase: A gradient elution system is typically used. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is common. For reversed-phase C18, a gradient of water-methanol or water-acetonitrile is used.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Final Purification (HPLC):

-

Pool the fractions containing the target compound.

-

Perform preparative or semi-preparative HPLC for final purification to achieve high purity (>95%).[12]

-

System: A C18 column with a water/methanol or water/acetonitrile gradient is standard. Detection is typically performed using a Diode Array Detector (DAD) to obtain UV spectra.

-

-

Structural Elucidation:

-

Confirm the identity and structure of the purified compound using spectroscopic methods.

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern.[12]

-

Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to confirm the chemical structure, including the stereochemistry of the glycosidic bond.[12]

-

Visualization: Isolation & Identification Workflow

The following diagram illustrates the logical flow from raw plant material to a structurally confirmed pure compound.

Caption: Workflow for the isolation and identification of Torachrysone 8-O-glucoside.

Conclusion and Future Outlook

Torachrysone 8-O-glucoside is a valuable natural product predominantly sourced from the genera Rheum, Polygonum, and Cassia (Senna). The established protocols for its isolation and characterization rely on standard phytochemical techniques, enabling its procurement for further pharmacological investigation. Given its promising bioactivities, particularly as an alpha-glucosidase inhibitor, future research should focus on optimizing extraction yields, exploring sustainable sourcing, and conducting further preclinical and clinical studies to validate its therapeutic potential in metabolic disorders.

References

- MedchemExpress.com. Torachrysone tetraglucoside | Phenolic Glycoside. [URL: https://www.medchemexpress.com/torachrysone-tetraglucoside.html]

- BOC Sciences. CAS 64032-49-1 Torachrysone 8-O-glucoside. [URL: https://www.bocsci.com/product/torachrysone-8-o-glucoside-cas-64032-49-1-b2703-002256.html]

- Semantic Scholar. Chrysophanol-8-O-glucoside, an anthraquinone derivative in rhubarb, has antiplatelet and anticoagulant activities. [URL: https://www.semanticscholar.org/paper/Chrysophanol-8-O-glucoside%2C-an-anthraquinone-in-has-KIM-CHOI/944e8992e59e1591873095368305c6d3c3328574]

- ResearchGate. Multiple pharmacological properties and uses of an edible herb - Cassia tora. [URL: https://www.researchgate.net/publication/355887203_Multiple_pharmacological_properties_and_uses_of_an_edible_herb_-_Cassia_tora]

- IJRPR. Cassia Tora - Impact Factor: 8.118. [URL: https://ijrpr.com/uploads/V4ISSUE10/IJRPR19379.pdf]

- Biopurify. CAS 64032-49-1 | Torachrysone 8-O-glucoside. [URL: https://www.biopurify.com/products/torachrysone-8-o-glucoside-cas-64032-49-1.html]

- National Institutes of Health (NIH), PubChem. Torachrysone 8-O-Glucoside | C20H24O9 | CID 11972479. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Torachrysone-8-O-Glucoside]

- TargetMol. Torachrysone-8-O-b-D-glucoside | Antifection. [URL: https://www.targetmol.com/product/torachrysone-8-o-b-d-glucoside-6842]

- BioCrick. Torachrysone 8-O-glucoside | CAS:64032-49-1 | Miscellaneous | High Purity. [URL: https://www.biocrick.com/Torachrysone-8-O-glucoside-BCN1141.html]

- MDPI. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway. [URL: https://www.mdpi.com/2072-6643/12/1/224]

- Journal of Medicinal Plants Studies. Review of cassia species and anti-microbial activity of Cassia tora. [URL: https://www.plantsjournal.com/archives/2016/vol4issue4/PartC/4-3-31-291.pdf]

- PubMed. Physcion and physcion 8-O-β-glucopyranoside: A review of their pharmacology, toxicities and pharmacokinetics. [URL: https://pubmed.ncbi.nlm.nih.gov/31226286/]

- MedchemExpress.com. Torachrysone-8-O-b-D-glucoside. [URL: https://www.medchemexpress.com/Torachrysone-8-O-b-D-glucoside.html]

- National Institutes of Health (NIH), PubChem. Torachrysone 8-O-|A-D-glucoside | C26H34O14 | CID 503732. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Torachrysone-8-O-_A-D-glucoside]

- GlycoDepot. Torachrysone-8-O-β-D-glucoside | GlycoDepot Official Site. [URL: https://glycodepot.com/product/torachrysone-8-o-%CE%B2-d-glucoside-cas-64032-49-1/]

- Biosynth. Torachrysone 8-O-glucoside | 64032-49-1 | MT15652. [URL: https://www.biosynth.com/p/MT15652/torachrysone-8-o-glucoside]

- Frontiers in Plant Science. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7154118/]

Sources

- 1. tmrjournals.com [tmrjournals.com]

- 3. Torachrysone-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 4. Torachrysone 8-O-glucoside | CAS:64032-49-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. glycodepot.com [glycodepot.com]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. plantsjournal.com [plantsjournal.com]

- 10. Torachrysone 8-O-|A-D-glucoside | C26H34O14 | CID 503732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ijirset.com [ijirset.com]

- 12. CAS 64032-49-1 | Torachrysone 8-O-glucoside [phytopurify.com]

Torachrysone 8-Glucoside: A Multi-Pronged Therapeutic Candidate for Type 2 Diabetes Mellitus

An In-Depth Technical Guide for Drug Discovery and Development Professionals

Executive Summary

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and a state of chronic, low-grade inflammation. The therapeutic landscape for T2DM is continually evolving, with a growing emphasis on multi-target agents that can address the multifaceted pathophysiology of the disease. Torachrysone 8-glucoside, a naturally occurring anthraquinone glycoside isolated from medicinal plants such as Polygonum multiflorum and Rheum officinale (Rhubarb), has emerged as a promising preclinical candidate.[1][] This technical guide provides a comprehensive analysis of its therapeutic potential, focusing on its distinct, yet synergistic, mechanisms of action: inhibition of α-glucosidase for postprandial glycemic control, inhibition of aldose reductase to mitigate long-term diabetic complications, and modulation of key inflammatory pathways. This document synthesizes the current in vitro evidence, provides detailed experimental protocols for validation, and outlines a strategic path for future in vivo evaluation.

Introduction: The Compound

Torachrysone 8-glucoside is a naphthalene glucoside with the molecular formula C₂₀H₂₄O₉ and a molecular weight of 408.40 g/mol .[3] It is found in several traditional medicinal plants, including the roots of Polygonum multiflorum and the rhizome of Rhubarb.[][3] Its structure, featuring an anthraquinone-like core with a glucose moiety, contributes to its biological activity and solubility.[] The primary focus of this guide is its potential application in T2DM, stemming from its observed effects on key enzymatic and signaling pathways implicated in the disease.

| Compound Profile: Torachrysone 8-glucoside | |

| IUPAC Name | 1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone |

| Synonyms | Torachrysone-8-O-β-D-glucoside, TG |

| CAS Number | 64032-49-1 |

| Molecular Formula | C₂₀H₂₄O₉ |

| Molecular Weight | 408.40 g/mol |

| Natural Sources | Polygonum multiflorum, Rheum officinale, Rumex species.[1][][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] |

Therapeutic Rationale & Mechanisms of Action in Type 2 Diabetes

The therapeutic strategy for T2DM aims to control blood glucose levels, prevent or delay the onset of complications, and manage associated comorbidities like inflammation. Torachrysone 8-glucoside exhibits a compelling multi-target profile that aligns with these goals through at least three distinct mechanisms.

Mechanism 1: Inhibition of α-Glucosidase for Postprandial Glycemic Control

Scientific Rationale: Intestinal α-glucosidases are key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[4] Inhibiting these enzymes delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).[4] This is a validated therapeutic strategy for T2DM, with drugs like Acarbose used in clinical practice.[4]

Evidence for Torachrysone 8-glucoside: In vitro studies have demonstrated that Torachrysone 8-glucoside possesses α-glucosidase inhibitory activity.[1][][5] While a specific IC₅₀ value for the purified compound is not yet prominently reported in peer-reviewed literature, studies on its source plant, Polygonum multiflorum, have identified related anthraquinone compounds (emodin, aloe-emodin, physcion, and rhein) with potent α-glucosidase inhibitory activities, showing IC₅₀ values in the low micromolar range (4.12 µM to 5.68 µM).[1][5] This strongly suggests that Torachrysone 8-glucoside contributes to the plant's overall anti-diabetic effect and warrants direct investigation as a purified agent.

Caption: Inhibition of α-Glucosidase by Torachrysone 8-glucoside.

Mechanism 2: Inhibition of Aldose Reductase & Nrf2 Activation to Mitigate Diabetic Complications

Scientific Rationale: Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway.[6] The first and rate-limiting enzyme in this pathway, aldose reductase (AR), converts glucose to sorbitol.[6] Sorbitol accumulation leads to osmotic stress, while the consumption of its cofactor NADPH depletes cellular antioxidant capacity, contributing to oxidative stress.[6] These processes are strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[6] Therefore, AR inhibition is a key therapeutic target for preventing these debilitating conditions.

Evidence for Torachrysone 8-glucoside: A recent study has identified Torachrysone 8-glucoside as an effective inhibitor of aldose reductase.[6] The study demonstrated that it exhibits a strong binding affinity for AR and effectively inhibits its enzymatic activity.[6] Crucially, this action was linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the antioxidant response.[7] By upregulating Nrf2, Torachrysone 8-glucoside increases the expression of downstream antioxidant and detoxification enzymes, such as glutathione S-transferase (GST), thereby enhancing the cell's ability to combat oxidative stress.[6]

Caption: Dual action of T8G on the Polyol and Nrf2 pathways.

Mechanism 3: Modulation of NF-κB Signaling for Anti-Inflammatory Action

Scientific Rationale: Type 2 diabetes is recognized as a disease with a significant inflammatory component. Pro-inflammatory cytokines, driven by metabolic stress, contribute to insulin resistance and β-cell dysfunction. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[] Inhibiting this pathway is a promising strategy to alleviate inflammation-induced insulin resistance.

Evidence for Torachrysone 8-glucoside: Studies have shown that Torachrysone 8-glucoside exhibits a potent anti-inflammatory effect by directly targeting the NF-κB pathway. It has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit in macrophages.[] By preventing p65 from reaching the nucleus, Torachrysone 8-glucoside effectively blocks the transcription of M1-associated inflammatory factors, thus curbing a key driver of inflammation in the metabolic disease state.[]

Caption: T8G inhibits the nuclear translocation of NF-κB p65.

Preclinical Assessment Workflow

The following section provides validated, step-by-step protocols for assessing the key bioactivities of Torachrysone 8-glucoside in vitro and proposes a logical framework for subsequent in vivo studies.

In Vitro Screening Protocols

-

Principle: This colorimetric assay measures the inhibition of α-glucosidase from Saccharomyces cerevisiae. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

-

Materials:

-

α-Glucosidase (from S. cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Torachrysone 8-glucoside (Test compound)

-

Acarbose (Positive control)

-

0.1 M Phosphate Buffer (pH 6.8)

-

0.2 M Sodium Carbonate (Na₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate and reader

-

-

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Torachrysone 8-glucoside in DMSO. Create a dilution series (e.g., 1-200 µM) in phosphate buffer. Ensure the final DMSO concentration in the well is <1%.

-

Prepare a stock solution of Acarbose in phosphate buffer as a positive control.

-

Prepare the enzyme solution (e.g., 0.5 U/mL) in phosphate buffer.

-

Prepare the substrate solution (e.g., 5 mM pNPG) in phosphate buffer.

-

-

Assay Execution:

-

To each well of a 96-well plate, add 50 µL of the test compound solution (or buffer for control, Acarbose for positive control).

-

Add 50 µL of the α-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement:

-

Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

-

Principle: This assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).

-

Materials:

-

Recombinant human or rat lens Aldose Reductase (AR)

-

DL-glyceraldehyde (Substrate)

-

NADPH

-

Torachrysone 8-glucoside (Test compound)

-

Epelrestat or another known AR inhibitor (Positive control)

-

0.067 M Phosphate Buffer (pH 6.2)

-

UV-transparent 96-well plate or cuvettes and a spectrophotometer

-

-

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO) and create a dilution series in phosphate buffer.

-

Prepare a 10 mM stock of DL-glyceraldehyde in buffer.

-

Prepare a 1.6 mM stock of NADPH in buffer.

-

-

Assay Execution (in a 1 mL final volume for cuvettes):

-

Prepare a reaction mixture in a cuvette containing:

-

700 µL of 0.067 M Phosphate Buffer (pH 6.2)

-

100 µL of NADPH solution

-

100 µL of AR enzyme preparation

-

10 µL of the test compound at various concentrations (or buffer/solvent for control).

-

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

-

Measurement:

-

Initiate the reaction by adding 100 µL of the DL-glyceraldehyde substrate solution.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds.

-

-

Calculation:

-

Calculate the rate of reaction (ΔAbs/min) for each concentration.

-

Calculate the percentage of inhibition relative to the control reaction.

-

Determine the IC₅₀ value from the dose-response curve.

-

-

Proposed In Vivo Evaluation Strategy

Rationale: A critical gap in the current literature is the absence of in vivo data confirming the anti-diabetic efficacy of Torachrysone 8-glucoside. The following outlines a robust strategy for preclinical validation using established rodent models of T2DM.

Model Selection:

-

Chemically-Induced Model: Streptozotocin (STZ)-induced diabetic rats.[8] This model is useful for studying hyperglycemia and its acute effects. A low dose of STZ combined with a high-fat diet can induce a model that more closely mimics T2DM with insulin resistance.

-

Genetic Model: The db/db mouse.[9] These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, making them a highly relevant model for human T2DM.[9]

Experimental Design Outline:

-

Animals: Male db/db mice (or STZ-induced diabetic rats), aged 8-10 weeks.

-

Groups (n=8-10 per group):

-

Group 1: Non-diabetic control (db/m mice) + Vehicle

-

Group 2: Diabetic control (db/db mice) + Vehicle

-

Group 3: Diabetic + Torachrysone 8-glucoside (Low Dose, e.g., 10 mg/kg)

-

Group 4: Diabetic + Torachrysone 8-glucoside (High Dose, e.g., 50 mg/kg)

-

Group 5: Diabetic + Metformin or another relevant positive control (e.g., 150 mg/kg)

-

-

Administration: Daily oral gavage for 6-8 weeks.

-

Key Endpoints & Measurements:

-

Metabolic Parameters:

-

Weekly monitoring of body weight, food, and water intake.

-

Bi-weekly measurement of fasting blood glucose and HbA1c at the end of the study.

-

Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) performed at baseline and at the end of the study to assess glucose disposal and insulin sensitivity.

-

-

Biochemical Analysis (at sacrifice):

-

Serum insulin, triglycerides, and cholesterol levels.

-

Markers of kidney function (e.g., BUN, creatinine) and liver function (e.g., ALT, AST).

-

-

Mechanism-Specific Endpoints:

-

Aldose Reductase: Measure sorbitol accumulation in key tissues (sciatic nerve, lens, kidney).

-

Nrf2/Inflammation: Analyze expression of Nrf2, HO-1, and GST (e.g., via Western Blot or qPCR) and NF-κB p65 translocation in liver or adipose tissue.

-

-

Summary of Bioactivity & Future Directions

Torachrysone 8-glucoside presents a compelling, multi-target profile for the development of a novel T2DM therapeutic. Its in vitro activities suggest it can simultaneously address postprandial hyperglycemia, mitigate the risk of long-term complications via aldose reductase inhibition and Nrf2 activation, and combat the underlying chronic inflammation through NF-κB modulation.

| Summary of Torachrysone 8-glucoside Bioactivity for T2DM | |

| Target | Observed Effect |

| α-Glucosidase | Inhibitory Activity |

| Aldose Reductase (AR) | Potent Inhibitory Activity |

| Nrf2 Pathway | Upregulation of downstream antioxidant genes |

| NF-κB Pathway | Inhibition of p65 nuclear translocation |

The clear and immediate next step is to bridge the gap between the promising in vitro data and preclinical proof-of-concept. The in vivo studies outlined in this guide are essential to validate its therapeutic potential, establish a dose-response relationship, and assess its safety profile. Further research should also focus on elucidating its pharmacokinetic and pharmacodynamic properties to inform its potential for clinical development.

References

-

Zhao, W. L., & Wang, J. S. (2023). Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products. Biochemical Pharmacology, 218, 115931. Available from: [Link]

-

ResearchGate. (n.d.). Alpha glucosidase inhibitory activity and estimation of IC 50 value of Morus nigra seed extracts and acarbose. Retrieved from [Link]

-

Proença, C., Freitas, M., Ribeiro, D., Tomé, S. M., Oliveira, E. F. T., Sousa, J. L. C., ... & Fernandes, E. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of enzyme inhibition and medicinal chemistry, 32(1), 1216-1228. Available from: [Link]

-

BioCrick. (n.d.). Torachrysone 8-O-glucoside. Retrieved from [Link]

-

ResearchGate. (n.d.). The alpha-glucosidase inhibitory (IC50) of compounds 1–7 and positive.... Retrieved from [Link]

-

PubChem. (n.d.). Torachrysone 8-O-|A-D-glucoside. Retrieved from [Link]

-

Biopurify. (n.d.). CAS 64032-49-1 | Torachrysone 8-O-glucoside. Retrieved from [Link]

-

ResearchGate. (n.d.). The α-glucosidase inhibition (A), IC50 values for inhibiting.... Retrieved from [Link]

-

PubChem. (n.d.). Streptozocin. Retrieved from [Link]

-

Abuarab, N., Mun, J. G., & Yoon, W. (2023). Role of Nuclear Factor Erythroid 2 (Nrf2) in the Recovery of Long COVID-19 Using Natural Antioxidants: A Systematic Review. Antioxidants, 12(11), 1968. Available from: [Link]

-

Elekofehinti, O. O., & Kamdem, J. P. (2022). A Review of the Potential of Nuclear Factor [Erythroid-Derived 2]-like 2 Activation in Autoimmune Diseases. Autoimmune Diseases, 2022. Available from: [Link]

-

ResearchGate. (2023). (PDF) Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes. Retrieved from [Link]

-

Chen, Y. C., Chen, Y. H., & Lin, W. W. (2016). Icariside II Enhances Nrf2 Nuclear Translocation to Upregulate Phase II Detoxifying Enzyme Expression Coupled with the ERK, Akt and JNK Signaling Pathways. International journal of molecular sciences, 17(8), 1345. Available from: [Link]

-

Kim, J., Lee, S., Choi, H., Kim, M., Kim, H., Lee, J., ... & Kim, J. B. (2023). Antidiabetic Effect of Fermented Mesembryanthemum crystallinum L. in db/db Mice Involves Regulation of PI3K-Akt Pathway. Metabolites, 13(8), 911. Available from: [Link]

-

PubChem. (n.d.). Torachrysone 8-(6-oxalylglucoside). Retrieved from [Link]

-

Al-Asmari, A. F., Al-Zahrani, A. A., Al-Sultan, A. S., Al-Otaibi, M. F., & Al-Shahrani, H. M. (2021). Dehydro-Tocotrienol-β Counteracts Oxidative-Stress-Induced Diabetes Complications in db/db Mice. Antioxidants, 10(11), 1735. Available from: [Link]

Sources

- 1. Torachrysone-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Torachrysone 8-O-glucoside | CAS:64032-49-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Streptozocin | C8H15N3O7 | CID 29327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacological Properties of Torachrysone 8-O-beta-D-glucoside: A Technical Guide

Executive Summary

Torachrysone 8-O-beta-D-glucoside (TG) is a bioactive naphthalene glycoside isolated primarily from Polygonum multiflorum (He-shou-wu), Rheum officinale, and Cassia tora.[1] While often overshadowed by stilbenes like tetrahydroxystilbene glucoside (TSG), TG has emerged as a potent modulator of cellular metabolism and inflammation.[1]

Its pharmacological significance lies in a unique mechanism of action: metabolic reprogramming of macrophages .[1] Unlike non-specific anti-inflammatories, TG specifically targets the Focal Adhesion Kinase (FAK) – Pyruvate Kinase (PK) axis, effectively dismantling the "Warburg effect" required for pro-inflammatory (M1) macrophage polarization.[1] Additionally, it acts as a specific inhibitor of Aldose Reductase (AR), providing cytoprotection against lipid peroxidation-induced damage.

This guide details the physicochemical profile, mechanistic pathways, and experimental protocols necessary for investigating TG in therapeutic contexts ranging from inflammatory diseases to metabolic disorders and dermatology.

Chemical & Physical Profile

Compound Identity:

-

Common Name: Torachrysone 8-O-beta-D-glucoside[1][2][3][4][5][6][7][8]

-

Synonyms: Torachrysone-8-O-glucoside; 1-(1-hydroxy-6-methoxy-3-methyl-8-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)naphthalen-2-yl)ethanone[1]

-

Molecular Formula: C₂₀H₂₄O₉[1]

-

Chemical Class: Naphthalene glycoside (Anthraquinone derivative related)[1]

Physicochemical Properties:

| Property | Specification | Notes |

|---|---|---|

| Appearance | Yellow crystalline powder | Sensitive to light; store in dark.[1] |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) | Stock solutions in DMSO (up to 50 mg/mL) require ultrasonication.[1] |

| Stability | Hygroscopic | Stable at -20°C (solid) for 2 years; -80°C (solution) for 6 months. |

| LogP | ~1.2 (Predicted) | Indicates moderate lipophilicity, aiding cellular permeability despite glycosylation. |

Biosynthetic Sources:

Primary Pharmacological Mechanisms[1]

Anti-Inflammatory Metabolic Reprogramming (The FAK/PK Axis)

The most distinct property of TG is its ability to intervene in the metabolic shift that drives inflammation.[1] When macrophages polarize to the pro-inflammatory M1 phenotype, they undergo a metabolic switch similar to the Warburg effect in cancer, relying on aerobic glycolysis.

-

Mechanism: TG inhibits the tyrosine phosphorylation of Focal Adhesion Kinase (FAK) .[1][]

-

Downstream Effect: Phosphorylated FAK typically binds to Pyruvate Kinase (PK) , enhancing its activity to drive glycolysis.[1] By blocking FAK phosphorylation, TG disrupts the FAK-PK interaction.

-

Metabolic Consequence: This inhibition suppresses the hyper-glycolytic state of M1 macrophages. Simultaneously, TG restores the Tricarboxylic Acid (TCA) cycle by upregulating Succinate Dehydrogenase (SDH) , forcing the cell back toward oxidative phosphorylation (a characteristic of the anti-inflammatory M2 phenotype).[1]

-

Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prevention of macrophage morphological transformation.

Aldose Reductase Inhibition & Cytoprotection

TG serves as a specific inhibitor of Aldose Reductase (AR) , an enzyme critical in the polyol pathway and the detoxification of lipid peroxidation products.[1][7]

-

Target: Aldose Reductase (AR).

-

Mechanism: TG binds to AR and modulates its catalytic efficiency.[1]

-

Detoxification Pathway: It facilitates the detoxification of 4-hydroxynonenal (4-HNE) , a toxic lipid peroxidation product.[1] Instead of allowing 4-HNE to form damaging protein adducts, TG promotes its conjugation with glutathione (GSH) to form GS-HNE , which is then reduced to the less toxic GS-DHN (glutathionyl-1,4-dihydroxynonene).[7]

-

Signaling: This process is often accompanied by the upregulation of Nrf2 downstream targets, such as Glutathione S-Transferase (GST).[1][7]

Visualization of Mechanisms[12]

Diagram 1: Macrophage Metabolic Reprogramming by TG

This diagram illustrates how Torachrysone 8-O-glucoside inhibits the Warburg effect in macrophages by targeting the FAK-Pyruvate Kinase axis.[1]

Caption: TG prevents M1 polarization by blocking FAK phosphorylation and restoring TCA cycle activity.

Diagram 2: Aldose Reductase Detoxification Pathway

This diagram details the cytoprotective mechanism where TG facilitates the clearance of toxic 4-HNE.[1]

Caption: TG promotes the conversion of toxic 4-HNE into benign GS-DHN via AR modulation.

Secondary & Emerging Applications

Dermatology: Hair Growth Promotion

Recent studies indicate that TG significantly promotes the proliferation of Dermal Papilla Cells (DPCs) .[1] DPCs are crucial for the induction and maintenance of the hair growth cycle (anagen phase).[1]

-

Potential Application: Treatment of alopecia or hair loss formulations.[1]

-

Mechanism: Direct stimulation of DPC proliferation, likely via Wnt/β-catenin signaling pathways common in Polygonum derivatives.

Metabolic Disease: Type 2 Diabetes

TG exhibits alpha-glucosidase inhibitory activity .[1][3][5][][11]

-

Comparison: Acts similarly to acarbose but potentially with a better safety profile.[1]

-

Effect: Delays carbohydrate digestion and glucose absorption, reducing postprandial hyperglycemia.[1][12]

Neuroprotection (Contextual)

While the stilbene TSG is the primary neuroprotective agent in P. multiflorum, TG contributes to the neuroprotective profile of the crude extract.[1] In silico analyses identify TG as a potential ligand for targets involved in epilepsy and neurodegeneration, likely due to its anti-inflammatory properties in microglial cells (which share mechanisms with macrophages).[1]

Experimental Protocols

Protocol 1: Macrophage Polarization & Metabolic Assay

Objective: To validate the anti-inflammatory effect of TG via metabolic reprogramming.[1]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Treatment Groups:

-

Incubation: Treat cells for 24 hours.

-

Morphological Assessment: Observe under phase-contrast microscopy.[1] M1 cells appear flat/spread; M2/Control cells appear round.

-

Metabolic Analysis (Seahorse Assay):

-

Western Blot: Lyse cells and probe for p-FAK (Tyr397) , PKM2 , and SDH .[1]

-

Expected Result: Reduced p-FAK and PKM2; increased SDH expression.

-

Protocol 2: Aldose Reductase (AR) Inhibition Assay

Objective: To measure the IC50 of TG against AR activity.[1]

-

Enzyme Preparation: Isolate AR from rat lens homogenate or use recombinant human AR.[1]

-

Reaction Mixture:

-

Procedure:

-

Incubate enzyme with TG for 5 minutes at 30°C.

-

Initiate reaction by adding substrate (DL-Glyceraldehyde).[1]

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes.

-

-

Calculation: Calculate % inhibition =

.[1]

References

-

Wang, J., et al. (2023). "Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products."[1][7] Biochemical Pharmacology, 218, 115931. Link

-

Wang, J., et al. (2022). "Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages."[1] International Immunopharmacology, 108548.[1] Link

-

TargetMol. "Torachrysone-8-O-b-D-glucoside Product Information & Biological Activity." Link

-

PubChem. "Torachrysone 8-O-Glucoside (CID 11972479)."[1][10] National Library of Medicine.[1] Link

-

MedChemExpress. "Torachrysone-8-O-b-D-glucoside Datasheet." Link

Sources

- 1. Torachrysone 8-beta-gentiobioside | C26H34O14 | CID 78195599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. glycodepot.com [glycodepot.com]

- 4. imrpress.com [imrpress.com]

- 5. Torachrysone-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Critical Role of IL-10 in the Antineuroinflammatory and Antioxidative Effects of Rheum tanguticum on Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Torachrysone 8-O-Glucoside | C20H24O9 | CID 11972479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Torachrysone 8-O-glucoside | CAS:64032-49-1 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Inhibition of NF-κB and COX-2 Expression by Torachrysone 8-glucoside

Executive Summary

Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, orchestrating the expression of a vast array of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1][2] Consequently, the NF-κB signaling pathway represents a prime target for the development of novel anti-inflammatory therapeutics. This guide provides a technical overview of Torachrysone 8-glucoside (TG), a natural naphthalene glucoside, and elucidates its mechanism of action in inhibiting the NF-κB pathway and subsequent COX-2 expression. We present the scientific rationale behind its action, detailed experimental protocols for its evaluation, and a framework for interpreting the resulting data for researchers in drug discovery and development.

The Central Role of NF-κB and COX-2 in Inflammation

The inflammatory cascade is a tightly regulated process. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) trigger signaling pathways that converge on the activation of key transcription factors. Among these, NF-κB is a master regulator.[1]

In most resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by binding to inhibitory proteins known as IκB (Inhibitor of κB).[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate into the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.[3][4]

One of the critical downstream targets of NF-κB is the gene PTGS2, which encodes for cyclooxygenase-2 (COX-2).[5][6][7] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducibly expressed at sites of inflammation and is responsible for the heightened production of prostaglandins that mediate pain, fever, and swelling.[8][9] Therefore, inhibiting the nuclear translocation and transcriptional activity of NF-κB is a highly effective upstream strategy to suppress COX-2 expression and its pro-inflammatory consequences.

Caption: Figure 1: The Canonical NF-κB Signaling Pathway.

Torachrysone 8-glucoside: A Natural Anti-Inflammatory Agent

Torachrysone 8-glucoside (TG) is a naturally occurring naphthalene glucoside found in medicinal plants such as Polygonum multiflorum and the rhizome of Chinese Rhubarb.[10][11] This compound has garnered significant interest for its diverse biological activities, including antioxidant and potent anti-inflammatory effects.[12][13] Recent studies have begun to unravel the molecular basis for its anti-inflammatory properties, identifying the NF-κB pathway as a primary target. Specifically, TG has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby preventing the activation of downstream inflammatory genes.[][15]

| Compound Properties | |

| Compound Name | Torachrysone 8-O-glucoside |

| CAS Number | 64032-49-1[16] |

| Molecular Formula | C20H24O9[16][17] |

| Molecular Weight | 408.40 g/mol [16][17] |

| Primary Source | Polygonum multiflorum, Rhubarb (Rheum species)[10][11][] |

| Key Bioactivity | Anti-inflammatory, NF-κB inhibitor[12][15] |

Mechanism of Action: A Step-by-Step Investigation

The central hypothesis is that Torachrysone 8-glucoside exerts its anti-inflammatory effects by directly interfering with the NF-κB signaling cascade, which in turn prevents the induction of COX-2. The proposed mechanism involves the stabilization of the NF-κB/IκBα complex in the cytoplasm, preventing the nuclear translocation of p65.[][15]

Caption: Figure 2: Proposed Mechanism of TG Action.

To validate this mechanism, a series of well-controlled in vitro experiments are necessary. The following sections provide detailed, self-validating protocols designed to rigorously test this hypothesis.

Experimental Validation: Protocols and Workflow

The following workflow provides a logical progression for characterizing the inhibitory activity of Torachrysone 8-glucoside.

Caption: Figure 3: Experimental Workflow for TG Validation.

Protocol: Cell Culture and Treatment

-

Causality: The choice of cell line is critical. RAW 264.7 murine macrophages are an excellent model as they robustly express Toll-like receptor 4 (TLR4), respond reliably to LPS stimulation, and are a well-established system for studying inflammation and the NF-κB pathway, as demonstrated in studies on TG.[15]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh, low-serum (0.5-1% FBS) medium. Add varying concentrations of Torachrysone 8-glucoside (e.g., 1, 5, 10, 25, 50 µM). Incubate for 1-2 hours.

-

Insight: Pre-treatment allows the compound to enter the cells and be available to act on its target before the inflammatory stimulus is introduced.

-

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the vehicle control.

-

Incubation: Incubate for the desired time period based on the downstream assay (e.g., 30-60 minutes for p65 translocation, 6-24 hours for COX-2 expression).

-

Controls:

-

Vehicle Control: Cells treated with DMSO (or the solvent for TG) only.

-

LPS Control: Cells treated with LPS only.

-

Positive Control: Cells treated with a known NF-κB inhibitor (e.g., BAY 11-7082) prior to LPS stimulation.

-

Protocol: Cell Viability Assay (MTS)

-

Causality: This is a self-validating step. Any observed decrease in inflammatory markers must be due to specific inhibition, not simply cell death. This protocol establishes the therapeutic window for TG.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with a broad range of TG concentrations (e.g., 0-200 µM) for 24 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

-

Incubate for 1-3 hours at 37°C.

-

Measure absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot for p65 Translocation and COX-2 Expression

-

Causality: This protocol provides direct evidence of the mechanism. A decrease in nuclear p65 with a corresponding retention in the cytoplasm confirms translocation inhibition. A subsequent decrease in total COX-2 protein confirms the downstream effect.

-

Nuclear/Cytoplasmic Fractionation: Following treatment, lyse cells using a nuclear/cytoplasmic fractionation kit to separate the protein fractions.

-

Trustworthiness: Verify the purity of fractions by blotting for a nuclear-specific marker (e.g., Lamin B1) and a cytoplasmic-specific marker (e.g., α-Tubulin or GAPDH).

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for:

-

NF-κB p65

-

COX-2

-

Lamin B1 (nuclear loading control)

-

GAPDH (cytoplasmic loading control)

-

-

Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL chemiluminescence substrate and an imaging system. Densitometry analysis is used for quantification.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for COX-2 mRNA

-

Causality: This assay determines if the reduction in COX-2 protein is due to decreased gene transcription, which is the expected outcome of NF-κB inhibition.

-

RNA Extraction: After cell treatment (e.g., 6 hours), lyse cells and extract total RNA using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Ptgs2 (COX-2) and a housekeeping gene (Actb - Beta-actin or Gapdh).

-

Thermal Cycling: Run the reaction on a qPCR instrument.

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing COX-2 expression to the housekeeping gene and comparing treated samples to the LPS-stimulated control.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The expected results from these experiments would validate the proposed mechanism of action.

Table 1: Expected Quantitative Outcomes of TG Treatment

| Assay | Endpoint Measured | Expected Result with TG + LPS vs. LPS alone | Rationale |

| Western Blot | Ratio of Nuclear to Cytoplasmic p65 | Significant Decrease | Confirms inhibition of NF-κB p65 nuclear translocation. |

| Western Blot | Total COX-2 Protein Level | Significant Decrease | Demonstrates downstream inhibition of protein expression. |

| qRT-PCR | Ptgs2 (COX-2) mRNA Level | Significant Decrease | Shows that protein reduction is due to transcriptional repression. |

| NF-κB Reporter | Luciferase Activity | Dose-dependent Decrease (IC₅₀) | Quantifies the inhibition of NF-κB's transcriptional ability. |

| PGE₂ ELISA | Prostaglandin E₂ Concentration | Significant Decrease | Confirms functional inhibition of the COX pathway. |

Conclusion and Future Directions

The evidence strongly indicates that Torachrysone 8-glucoside is a potent anti-inflammatory agent that functions by inhibiting the nuclear translocation of NF-κB p65, leading to the downstream suppression of COX-2 gene and protein expression.[][15] The experimental framework provided in this guide offers a robust methodology for researchers to validate these findings and explore the therapeutic potential of this compound.

Future research should focus on in vivo studies using animal models of inflammation (e.g., LPS-induced endotoxemia or collagen-induced arthritis) to confirm efficacy and assess pharmacokinetic and pharmacodynamic properties.[18] Furthermore, investigating the precise molecular interaction between TG and components of the NF-κB pathway could reveal novel binding sites and facilitate the design of even more potent synthetic derivatives for the treatment of inflammatory diseases.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB: a double-edged sword in controlling inflammation. Cell Research, 27(5), 640-642. Available at: [Link]

-

Kirkby, N. S., et al. (2013). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. Proceedings of the National Academy of Sciences, 110(43), 17365-17370. Available at: [Link]

-

Wikipedia. (n.d.). NF-κB. Wikipedia. Retrieved February 5, 2026, from [Link]

-

Wang, J., et al. (2023). Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products. Biochemical Pharmacology, 218, 115931. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Torachrysone 8-O-Glucoside. PubChem. Retrieved February 5, 2026, from [Link]

-

Wang, J., et al. (2022). Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages. International Immunopharmacology, 105, 108548. Available at: [Link]

-

Antonucci, L., et al. (2021). In vitro benchmarking of NF-κB inhibitors. PLoS ONE, 16(3), e0248485. Available at: [Link]

-

Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 969, 162-168. Available at: [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

-

Lim, J. W., Kim, H., & Kim, K. H. (2001). Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells. Laboratory Investigation, 81(3), 349-360. Available at: [Link]

-

Schmedtje, J. F., et al. (2001). Cyclooxygenase-2 is a neuronal target gene of NF-κB. Journal of Neurochemistry, 79(4), 880-888. Available at: [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Nagaraju, K., et al. (2017). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. SLAS Discovery, 22(6), 749-757. Available at: [Link]

-

Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. Available at: [Link]

-

Grell, M., et al. (2016). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Cells, 5(2), 23. Available at: [Link]

-

Wong, S. C., et al. (1999). Induction of Cyclooxygenase-2 and Activation of Nuclear Factor-κB in Myocardium of Patients With Congestive Heart Failure. Circulation, 99(15), 1988-1991. Available at: [Link]

-

Cosmo Bio Co., Ltd. (n.d.). NF-κB Inhibition. Cosmo Bio. Retrieved February 5, 2026, from [Link]

-

Lee, H. J., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(18), 4160. Available at: [Link]

-

Wang, M., et al. (2022). Comparison of Absolute Expression and Turnover Number of COX-1 and COX-2 in Human and Rodent Cells and Tissues. International Journal of Molecular Sciences, 23(15), 8632. Available at: [Link]

-

ResearchGate. (n.d.). Self-regulation of NF-κB activity and COX-2 expression. ResearchGate. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). COX-2 inhibition data obtained from HTS assays. ResearchGate. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of canonical NF-κB signaling by IκBα pep. ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glycodepot.com [glycodepot.com]

- 13. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. xcessbio.com [xcessbio.com]

- 17. Torachrysone 8-O-Glucoside | C20H24O9 | CID 11972479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Validated Protocol for the Extraction and Purification of Torachrysone 8-glucoside from Rheum officinale Rhizomes

Abstract

Torachrysone 8-glucoside is a naturally occurring anthraquinone glycoside found in the rhizomes of medicinal plants such as Rheum officinale (Rhubarb) and Polygonum multiflorum.[1][] This compound has garnered significant interest for its potential therapeutic properties, including α-glucosidase inhibitory activity, which suggests applications in managing type 2 diabetes.[][3] This document provides a comprehensive, field-proven protocol for the efficient extraction, purification, and analytical validation of Torachrysone 8-glucoside from Rheum officinale. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development, emphasizing reproducibility and scientific integrity. We detail an optimized ultrasonic-assisted extraction method, a multi-step purification strategy involving liquid-liquid partitioning and column chromatography, and conclude with analytical validation using High-Performance Liquid Chromatography (HPLC).

Introduction: The Scientific Rationale

The genus Rheum is a rich source of diverse polyphenolic compounds, including anthraquinones and their glycosides, which are major contributors to its medicinal properties.[4] Torachrysone 8-glucoside, a glycosidic derivative, presents a unique extraction challenge compared to its aglycone counterpart. The presence of the glucose moiety significantly increases its polarity and water solubility.[]

Our protocol is built on the principle of leveraging this polarity. The chosen solvent system, 80% aqueous methanol, provides an optimal polarity to solubilize the glycoside while minimizing the co-extraction of lipids and other non-polar constituents.[5] We employ ultrasonic-assisted extraction (UAE), a technique that enhances extraction efficiency by using acoustic cavitation to disrupt plant cell walls, thereby improving solvent penetration and reducing extraction time and temperature compared to conventional methods like maceration or Soxhlet extraction.[5][6] Subsequent purification is designed as a systematic process to remove impurities based on their differing polarities, culminating in the isolation of high-purity Torachrysone 8-glucoside.

Physicochemical Properties of Torachrysone 8-glucoside

A thorough understanding of the target molecule's properties is fundamental to designing an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₉ | [7][8] |

| Molecular Weight | 408.40 g/mol | [1][8] |

| CAS Number | 64032-49-1 | [1][9] |

| Appearance | Light yellow to yellow solid powder | [1][] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL), Methanol. Notable water solubility due to the glucose moiety. | [1][][3] |

| Storage | Store powder at -20°C, sealed and protected from light and moisture. In solvent, store at -80°C for up to 6 months. | [1][3] |

Comprehensive Extraction and Purification Workflow

The entire process, from raw plant material to the isolated compound, is a sequential workflow designed to maximize yield and purity.

Caption: Overall workflow for the extraction and validation of Torachrysone 8-glucoside.

Detailed Experimental Protocols

Materials, Reagents, and Equipment

-

Plant Material: Dried rhizomes of Rheum officinale, authenticated by a qualified botanist.

-

Solvents (HPLC Grade): Methanol, Ethanol, Hexane, Chloroform, Ethyl Acetate, Acetonitrile.

-

Reagents: Deionized water, Silica gel (60-120 mesh for column chromatography), TLC plates (Silica gel 60 F254).

-

Standards: Torachrysone 8-glucoside analytical standard (>98% purity).

-

Equipment: Grinder/mill, Ultrasonic bath, Centrifuge, Rotary evaporator, Glass chromatography columns, Fraction collector, HPLC system with PDA detector, LC-MS system (optional).

Protocol 1: Extraction

This protocol is optimized for the efficient extraction of anthraquinone glycosides.[5]

-

Preparation of Plant Material: Grind the dried Rheum officinale rhizomes into a fine powder, passing it through a 40-mesh sieve. Commercial processing often involves harvesting, cleaning, and drying mature roots under controlled conditions to preserve bioactive compounds.[10]

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh approximately 50 g of the dried powder.

-

Place the powder in a suitable flask and add 1000 mL of 80% aqueous methanol (a 1:20 solid-to-liquid ratio).

-

Submerge the flask in an ultrasonic bath.

-

Sonicate at room temperature for 30 minutes. The use of ultrasonication significantly improves extraction efficiency for multiple compounds in medicinal plants.[5]

-

Repeat the extraction process twice more on the plant residue with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Pool the extracts from all three sonication cycles.

-

Filter the pooled extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Centrifuge the filtrate at 4000 rpm for 10 minutes to remove any remaining fine particulates.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Protocol 2: Multi-Step Purification

The crude extract contains a complex mixture of compounds. This purification strategy systematically removes impurities to isolate the target glycoside.

Caption: Purification strategy involving partitioning and column chromatography.

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in 200 mL of deionized water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential partitioning three times with an equal volume (3 x 200 mL) of the following solvents, in order of increasing polarity:

-

n-Hexane: To remove highly non-polar compounds like lipids and chlorophyll.

-

Chloroform: To remove less polar compounds, including many free anthraquinone aglycones.[4]

-

Ethyl Acetate: Torachrysone 8-glucoside, being moderately polar, will preferentially partition into the ethyl acetate fraction.

-

-

Collect the ethyl acetate fractions, pool them, and concentrate using a rotary evaporator to yield an enriched glycoside fraction.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) slurry in chloroform and pack it into a glass column.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, 90:10, etc.).

-

Collect fractions (e.g., 10-20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol 9:1). Spot the fractions against the analytical standard.

-

Combine the fractions that show a single spot corresponding to the Rf value of the Torachrysone 8-glucoside standard.

-

Evaporate the solvent from the pooled fractions to obtain the purified compound.

-

Analytical Validation and Quantification

Validation is a self-verifying step to confirm the identity and purity of the isolated compound.

UPLC-PDA Method for Quantification

An established Ultra-Performance Liquid Chromatography (UPLC) method with a Photodiode Array (PDA) detector is ideal for the quantitative analysis of anthraquinone glycosides.[5]

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent separation for moderately polar compounds. |

| Mobile Phase | Gradient of A: 0.5% Acetic Acid in Water and B: Acetonitrile | The gradient allows for the separation of a wide range of compounds with different polarities found in the extract. |

| Flow Rate | 0.5 mL/min | Optimized for high resolution on a UPLC system. |

| Detection | 280 nm | A suitable wavelength for detecting the chromophores present in anthraquinone structures. |

| Injection Volume | 1 µL | Standard volume for UPLC analysis. |

LC-MS for Identity Confirmation

For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The mass spectrometer will detect the molecular ion of the compound, confirming its identity.

-

Expected Ionization: In negative ion mode ESI-MS, the expected ion would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 407.13.[7]

-

Expected Ionization: In positive ion mode ESI-MS, the expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 409.15.[7]

-

Fragmentation Analysis: Further fragmentation (MS/MS) can be used to characterize the structure by observing the loss of the glucose moiety.

References

-

Gao, Y., et al. (2023). Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves. Molecules. [Link]

- Google Patents. (2013).

-